3-Chloro-4-hydroxy-5-methylbenzonitrile

Übersicht

Beschreibung

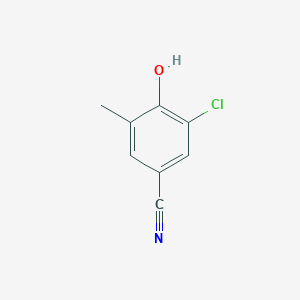

3-Chloro-4-hydroxy-5-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClNO. It has a molecular weight of 167.59 . This compound is used in various research and industrial applications .

Molecular Structure Analysis

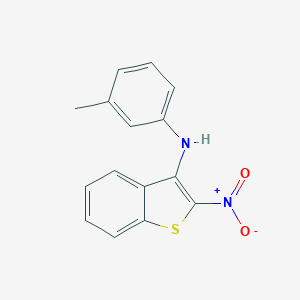

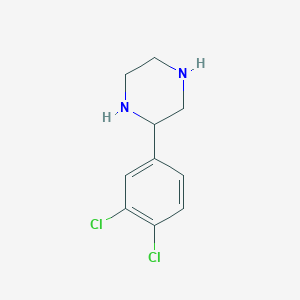

The molecular structure of 3-Chloro-4-hydroxy-5-methylbenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methyl group at positions 3, 4, and 5 respectively. The benzene ring also carries a nitrile group .Wissenschaftliche Forschungsanwendungen

Photochemical Properties and Reactions

Research by Bonnichon et al. (1999) explored the photochemistry of substituted 4-halogenophenols, including the effects of CN substituents on their behavior in aqueous solutions. This study, using transient absorption spectroscopy and product analysis, detected and identified transient species converted into various photoproducts, highlighting the influence of CN substitution on photochemical reactions. These findings suggest that compounds like 3-Chloro-4-hydroxy-5-methylbenzonitrile could be of interest in studies investigating photochemical processes and the design of photo-responsive materials (Bonnichon, Grabner, Guyot, & Richard, 1999).

Chemical Synthesis and Modification

A study by Zheng et al. (2009) reported on an improved synthesis method for derivatives of isoquinolin-3-ol, starting from similar benzonitrile compounds. This research demonstrates the potential for chemical modifications and syntheses involving halogenated benzonitriles, suggesting that 3-Chloro-4-hydroxy-5-methylbenzonitrile could serve as a precursor or intermediate in the synthesis of complex organic compounds (Zheng, Wang, Scola, & D'Andrea, 2009).

Nucleophilic Substitution Reactions

Guo et al. (2008) explored the reactivity of meta-halo-3-methylbenzonitrile derivatives towards aromatic nucleophilic substitution, incorporating a microwave system in their synthesis method. Their findings on the reactivity and substitution yields of different halogenated precursors underline the potential utility of halogenated benzonitriles like 3-Chloro-4-hydroxy-5-methylbenzonitrile in nucleophilic substitution reactions, which are foundational in organic synthesis and medicinal chemistry (Guo, Alagille, Tamagnan, Price, & Baldwin, 2008).

Corrosion Inhibition

Research on 2-aminobenzene-1,3-dicarbonitriles by Verma, Quraishi, and Singh (2015) investigated their effectiveness as corrosion inhibitors on mild steel, revealing that such compounds can significantly reduce corrosion in acidic environments. This suggests that structurally similar compounds, potentially including 3-Chloro-4-hydroxy-5-methylbenzonitrile, could have applications in corrosion protection, highlighting the importance of understanding the chemical properties and interactions of halogenated benzonitriles (Verma, Quraishi, & Singh, 2015).

Safety And Hazards

Safety information for 3-Chloro-4-hydroxy-5-methylbenzonitrile indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-chloro-4-hydroxy-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-6(4-10)3-7(9)8(5)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZDCHYPSLUZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597623 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydroxy-5-methylbenzonitrile | |

CAS RN |

173900-45-3 | |

| Record name | 3-Chloro-4-hydroxy-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

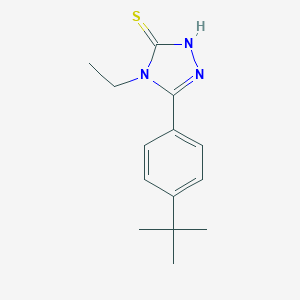

![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)